Thiabendazole D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

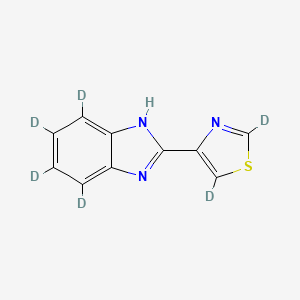

Structure

3D Structure

Properties

IUPAC Name |

2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=C(SC(=N3)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Thiabendazole-D6: Physicochemical Properties and Applications

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the landscape of quantitative analysis, particularly within pharmaceutical and residue analysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accuracy and precision. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), creates a compound that is chemically almost identical to the analyte of interest but is easily distinguishable by its mass. This principle is fundamental to the utility of Thiabendazole-D6.

Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide, applied both pre- and post-harvest to protect various fruits and vegetables from mold and rot.[1] Due to its widespread use, regulatory bodies globally have set maximum residue limits (MRLs) for TBZ in food products.[2] Accurate quantification is therefore a matter of public health and regulatory compliance. Thiabendazole-D6 serves as the ideal internal standard for this purpose. It co-elutes with the non-labeled Thiabendazole during chromatographic separation but is detected at a different mass-to-charge ratio (m/z) in a mass spectrometer. This allows it to perfectly mimic the analyte's behavior during sample extraction, cleanup, and ionization, correcting for matrix effects and variations in instrument response that would otherwise compromise the integrity of the results.[3]

This guide provides a comprehensive overview of the core physical and chemical properties of Thiabendazole-D6, its synthesis, and its practical application in a validated analytical workflow for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The physicochemical properties of Thiabendazole-D6 are nearly identical to those of its non-labeled parent compound due to the negligible effect of isotopic substitution on intermolecular forces and molecular size.[4][5] The primary difference lies in the molecular weight.

Below is a summary of these properties. Properties marked with an asterisk (*) are those of the non-deuterated Thiabendazole and are presented as the best available approximation for the deuterated analogue.

| Property | Value | Source(s) |

| Chemical Name | 2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | [5] |

| Synonyms | Thiabendazole NH-d6, Tiabendazole-d6 | [5][6] |

| Molecular Formula | C₁₀HD₆N₃S | [6] |

| Molecular Weight | 207.29 g/mol | [7] |

| Monoisotopic Mass | 207.07372889 Da | [5] |

| CAS Number | 1262551-89-2 | [7] |

| Appearance | White to off-white or cream-colored, odorless powder | [1][8] |

| Melting Point | 298–305 °C (568–581 °F) | [1][9] |

| Solubility * | Water: Low solubility at neutral pH; increases in dilute acid.[1]Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in alcohols and esters.[10] | |

| XLogP3 | 2.5 | [5] |

Note: Physical properties such as appearance, melting point, and solubility are for the non-deuterated Thiabendazole. Stable isotope labeling is not expected to significantly alter these macroscopic properties.

Chemical Structure and Synthesis

The structure of Thiabendazole-D6 consists of a deuterated benzimidazole ring linked to a deuterated thiazole ring. The six deuterium atoms replace hydrogen at all available positions on these aromatic rings, providing a significant and stable mass shift from the parent compound.

Caption: Chemical structure of Thiabendazole-D6.

The synthesis of isotopically labeled compounds like Thiabendazole-D6 is a specialized process designed to incorporate deuterium atoms at specific, stable positions within the molecule.[7] While proprietary methods are common, a plausible synthetic strategy involves the condensation of a deuterated o-phenylenediamine with a deuterated 4-thiazolecarboxamide derivative in the presence of a dehydrating agent like polyphosphoric acid.[9] The key to the synthesis is the use of deuterated starting materials, which can be prepared through various hydrogen-deuterium exchange reactions, often catalyzed by acids or metals using deuterium oxide (D₂O) as the deuterium source.[5] The stability of the C-D bonds on the aromatic rings ensures that the isotopic label is not lost during analytical procedures.

Application in Quantitative Analysis: LC-MS/MS

The primary application of Thiabendazole-D6 is as an internal standard for the quantification of Thiabendazole in complex matrices such as fruits, vegetables, and biological samples.[6] The use of a stable isotope-labeled internal standard is crucial for mitigating ion suppression or enhancement, a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) caused by co-eluting matrix components.

Core Principle: A known concentration of Thiabendazole-D6 is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The analyte (Thiabendazole) and the internal standard (Thiabendazole-D6) are extracted and analyzed together. The final concentration of the analyte is calculated based on the ratio of the analyte's response to the internal standard's response, plotted against a calibration curve prepared in the same manner. This ratio-based quantification method ensures high accuracy.

Mass Spectrometry: Detection and Fragmentation

In a typical LC-MS/MS method using positive electrospray ionization, Thiabendazole forms a protonated molecule [M+H]⁺ at m/z 202.1.[11] Thiabendazole-D6, with its six additional neutrons, is detected at m/z 208.1. For quantification, a technique called Multiple Reaction Monitoring (MRM) is used, where the precursor ion is fragmented, and a specific product ion is monitored. This provides excellent selectivity.

-

Thiabendazole (TBZ):

-

Thiabendazole-D6 (TBZ-D6):

-

Precursor Ion [M+D]⁺ or [M+H]⁺: m/z 208.1

-

Expected Product Ions: m/z 180.1 (loss of HCN, with deuterated benzimidazole), m/z 135.0 (deuterated fragments)

-

The consistency of the fragmentation pattern between the analyte and the internal standard, with a predictable mass shift, is a hallmark of a robust internal standard.

Experimental Protocol: Quantification of Thiabendazole in Fruit using QuEChERS and LC-MS/MS

This protocol describes a validated workflow for the determination of Thiabendazole residues in a representative fruit matrix (e.g., citrus or apples). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[13][14][15]

Materials and Reagents

-

Standards: Thiabendazole (≥98% purity), Thiabendazole-D6 (≥98% isotopic purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: LC-MS grade formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

d-SPE Sorbent: Primary Secondary Amine (PSA) for cleanup.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm), LC-MS/MS system.

Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Thiabendazole and Thiabendazole-D6 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Intermediate Spiking Solution (10 µg/mL): Prepare a working solution containing both Thiabendazole (for calibration curve and recovery spikes) and Thiabendazole-D6 (for internal standard) by diluting the stock solutions in methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of only Thiabendazole-D6 in methanol. This will be added to all samples.

Sample Preparation (QuEChERS Workflow)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. mdpi.com [mdpi.com]

- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uni-saarland.de [uni-saarland.de]

- 13. researchgate.net [researchgate.net]

- 14. gcms.cz [gcms.cz]

- 15. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]

Thiabendazole D6 CAS number and molecular weight

An In-Depth Technical Guide to Thiabendazole-D6 for Analytical and Drug Development Applications

Authored by: A Senior Application Scientist

Introduction

Thiabendazole-D6 is the deuterated analogue of Thiabendazole, a benzimidazole-class compound widely recognized for its potent antifungal and anthelmintic properties.[1][2] In the landscape of modern analytical chemistry and pharmaceutical development, stable isotope-labeled compounds like Thiabendazole-D6 are indispensable tools. The substitution of six hydrogen atoms with deuterium, a stable, non-radioactive isotope, renders the molecule chemically identical to its parent compound but physically distinguishable by its increased mass.

This mass shift is the cornerstone of its utility. When used as an internal standard in mass spectrometry-based assays, Thiabendazole-D6 provides unparalleled accuracy and precision for the quantification of Thiabendazole in complex biological and environmental matrices.[3][4][5] This guide provides an in-depth exploration of Thiabendazole-D6, from its fundamental properties to its practical application in validated analytical protocols, designed for the discerning researcher and drug development professional.

Core Physicochemical and Identification Data

Accurate identification and understanding of a reference standard's physicochemical properties are prerequisites for any successful analytical method development. The key identifiers and properties for Thiabendazole-D6 are summarized below. It is important to note that while properties like solubility and pKa are not extensively reported for the deuterated form, they are expected to be nearly identical to the parent compound, Thiabendazole.

| Property | Value | Source(s) |

| Chemical Name | 2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | [6][7] |

| CAS Number | 1262551-89-2 | [1][3][6][7][8] |

| Molecular Formula | C₁₀HD₆N₃S | [3] |

| Molecular Weight | 207.28 g/mol | [3][6] |

| Exact Mass | 207.07372889 Da | [7] |

| Appearance (Parent) | White crystalline powder | [9][10] |

| Solubility (Parent) | Sparingly soluble in water; soluble in dilute acid and alkali, DMSO, and DMF. | [9][10][11] |

| pKa (Parent) | 4.64 | [9] |

Scientific Foundation: The Rationale for Deuterated Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. The ideal IS behaves identically to the analyte during sample preparation, chromatography, and ionization, but is uniquely distinguishable by the mass spectrometer. Thiabendazole-D6 perfectly embodies this principle.

Causality Behind the Choice:

-

Co-elution: Thiabendazole-D6 has virtually the same chromatographic retention time as unlabeled Thiabendazole. This ensures that both compounds experience the exact same matrix effects and ionization suppression/enhancement at the point of entry into the mass spectrometer.[5]

-

Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. The final analyte/IS ratio remains constant, preserving the integrity of the quantitative result.

-

Mass Differentiation: The +6 Dalton mass difference allows the mass spectrometer to easily and simultaneously measure both the analyte and the internal standard without signal overlap.[5]

This self-validating system is superior to using a structurally analogous compound as an internal standard, as such compounds may have different extraction efficiencies, chromatographic behaviors, and ionization responses, introducing a significant source of error.

Caption: Workflow demonstrating the utility of Thiabendazole-D6 as an internal standard.

Authoritative Grounding: Quality Control of Deuterated Standards

The trustworthiness of any quantitative method rests on the quality of its reference standards. For a deuterated standard, this extends beyond chemical purity to include isotopic enrichment.

-

Chemical Purity: Assessed by standard techniques like HPLC-UV or LC-MS, ensuring that no significant impurities could interfere with the analysis.

-

Isotopic Enrichment: This defines the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic enrichment (typically >98%) is critical.[12] Lower enrichment means the standard contains a higher proportion of unlabeled (d0) analyte, which would artificially inflate the measured concentration of the analyte in the sample.[13][14]

Protocol for Verifying Standard Integrity: High-Resolution Mass Spectrometry (HR-MS) is the definitive technique for this verification.[13][14]

-

Solution Preparation: Prepare a dilute solution of Thiabendazole-D6 in a suitable solvent (e.g., methanol).

-

Direct Infusion or LC-HRMS: Infuse the solution directly into the HR-MS or perform a chromatographic separation.

-

Mass Spectrum Acquisition: Acquire a high-resolution, full-scan mass spectrum centered on the [M+H]⁺ ion.

-

Isotopologue Analysis: Extract the ion chromatograms or measure the integrated peak areas for the d6 species (208.0799 m/z) as well as potential d5, d4, and d0 species.

-

Enrichment Calculation: Calculate the isotopic enrichment by expressing the abundance of the d6 species as a percentage of the total abundance of all related isotopic species.

Mechanism of Action of Parent Compound: Thiabendazole

To effectively use Thiabendazole-D6 in drug development and toxicology, understanding the biological activity of the parent compound is essential. Thiabendazole exhibits a dual mechanism of action against fungi and helminths.[8][15][16]

-

Microtubule Disruption: The primary mechanism involves binding to the β-tubulin subunit of the parasite.[8][17] This action inhibits the polymerization of tubulin into microtubules, which are critical for cell division (mitosis), motility, and intracellular transport. The disruption of these processes leads to cell cycle arrest and death of the parasite.[16][17]

-

Inhibition of Fumarate Reductase: Thiabendazole also inhibits the helminth-specific mitochondrial enzyme fumarate reductase.[11][15][18] This enzyme is crucial for anaerobic energy metabolism in many parasites. Its inhibition disrupts the electron transport chain, leading to a depletion of cellular energy (ATP) and subsequent death.

Caption: Dual mechanism of action of the parent compound, Thiabendazole.

Metabolism of Thiabendazole

In mammals, Thiabendazole is rapidly absorbed and extensively metabolized, primarily by cytochrome P450 enzymes in the liver.[7] The major metabolic pathway is the hydroxylation of the benzimidazole ring to form 5-hydroxythiabendazole (5-OH-TBZ).[3][6][7] This primary metabolite is then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[3][7] Minor metabolites, such as 4-hydroxythiabendazole and 2-acetylbenzimidazole, have also been identified.[2][7]

The use of Thiabendazole-D6 is critical in pharmacokinetic studies to accurately quantify the parent drug and distinguish it from these various metabolic products.[19]

Caption: Primary mammalian metabolic pathway of Thiabendazole.

Experimental Protocol: Quantification of Thiabendazole in Plasma

This protocol provides a robust methodology for the quantification of Thiabendazole in human plasma using Thiabendazole-D6 as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Standards: Thiabendazole, Thiabendazole-D6.

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

-

Reagents: Formic acid, Ammonium formate.

-

Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange), centrifuge, evaporator, LC-MS/MS system.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Thiabendazole and Thiabendazole-D6 in methanol.

-

Working Solutions: Serially dilute stock solutions to create calibration curve standards (e.g., 1-1000 ng/mL) and a fixed-concentration internal standard working solution (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction)

-

Spike: To 500 µL of plasma sample, add 25 µL of the Thiabendazole-D6 internal standard working solution.

-

Pre-treatment: Add 1 mL of 2% formic acid in water and vortex.

-

SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the pre-treated sample onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Transitions (MRM):

-

Thiabendazole: Q1: 202.1 -> Q3: 175.1

-

Thiabendazole-D6: Q1: 208.1 -> Q3: 181.1

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Thiabendazole/Thiabendazole-D6) against the concentration of the calibration standards.

-

Determine the concentration of Thiabendazole in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Safety and Handling

As a laboratory chemical, Thiabendazole-D6 should be handled in accordance with good industrial hygiene and safety practices.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, laboratory coat, and safety glasses.[20][21]

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Avoid dust formation.[21][22] Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[20][23]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[23][24] The parent compound is noted as being very toxic to aquatic life.[22]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 129318142, Thiabendazole D6. [Link]

-

Taylor & Francis Online. Fumarate reductase – Knowledge and References. [Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. [Link]

-

RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

National Center for Biotechnology Information. A brief review on the mode of action of antinematodal drugs. [Link]

-

Zhengzhou Delong Chemical Co., Ltd. Thiabendazole MSDS. [Link]

-

National Center for Biotechnology Information. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

-

Pediatric Oncall. Thiabendazole - Drug Index. [Link]

-

ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

Scribd. MSDS Thiabendazole TC. [Link]

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

-

ICA. SAFETY DATA SHEET ICA THIABENDAZOLE 500 SC. [Link]

-

ACS Publications. Comparative Metabolism of Thiabendazole in Cultured Hepatocytes. [Link]

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis. [Link]

-

PubMed. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

-

PubMed. The pharmacokinetics of thiabendazole and its metabolites in an anephric patient. [Link]

-

PubMed. Synthesis and biological evaluation of thiabendazole derivatives. [Link]

-

U.S. Environmental Protection Agency. ECM for Thiabendazole in Water. [Link]

-

MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

MDPI. Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. [Link]

-

Tech Launch Arizona. Methods for Practical Synthesis of Deuterated Aldehydes. [Link]

-

University of Hertfordshire. Thiabendazole (Ref: MK 360) - AERU. [Link]

-

ResearchGate. (PDF) Thiabendazole. [Link]

-

National Center for Biotechnology Information. Thiabendazole - LiverTox. [Link]

-

Drugs.com. Thiabendazole Uses, Side Effects & Warnings. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lcms.cz [lcms.cz]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pomais.com [pomais.com]

- 18. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 19. The pharmacokinetics of thiabendazole and its metabolites in an anephric patient undergoing hemodialysis and hemoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiabendazole MSDS - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 21. fishersci.com [fishersci.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. icaonline.co.za [icaonline.co.za]

- 24. scribd.com [scribd.com]

Introduction: The Critical Role of Isotopic Labeling in Modern Analytical Chemistry

An In-Depth Technical Guide to Commercially Available Thiabendazole-D6 Standards for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, food safety, and environmental monitoring, the pursuit of accuracy and precision is paramount. The challenges posed by complex matrices and the low concentration levels of target analytes necessitate the use of robust analytical methodologies. It is in this context that stable isotope-labeled internal standards have become indispensable tools. This guide provides a comprehensive overview of Thiabendazole-D6, a deuterated analog of the broad-spectrum fungicide and anthelmintic agent, Thiabendazole.

Thiabendazole (TBZ) is widely utilized in agriculture to protect fruits and vegetables from fungal diseases, both pre- and post-harvest.[1][2][3] Its presence in the food chain is strictly regulated by national and international authorities, mandating sensitive and reliable analytical methods for its quantification.[2] Due to its potential for toxicity at higher doses, monitoring its residue levels is crucial for public health.[1][2][3]

The use of a stable isotope-labeled internal standard, such as Thiabendazole-D6, is the gold standard for quantitative analysis by mass spectrometry. By incorporating deuterium atoms into the molecular structure of Thiabendazole, a compound is created that is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by a mass spectrometer, serving as a perfect internal benchmark to correct for variations in sample preparation, instrument response, and matrix effects.

This technical guide will delve into the commercially available Thiabendazole-D6 standards, their specifications, and their application in validated analytical workflows. It is intended to be a practical resource for researchers and scientists engaged in the development and implementation of quantitative analytical methods for Thiabendazole.

Commercially Available Thiabendazole-D6 Standards: A Comparative Overview

Several reputable suppliers offer Thiabendazole-D6 analytical standards. These standards are crucial for the development and validation of analytical methods, ensuring the accuracy and reliability of results. Below is a table summarizing the key specifications of commercially available Thiabendazole-D6 standards.

| Supplier | Product Name | CAS Number | Chemical Formula | Molecular Weight | Isotopic Purity | Format |

| LGC Standards | Thiabendazole NH D6 | 1262551-89-2 | C₁₀²H₆HN₃S | 207.28 | Not specified | Neat |

| Amsbio | Thiabendazole NH-d6 | Not specified | Not specified | Not specified | Not specified | Not specified |

| CRM LABSTANDARD | Thiabendazole NH D6 solution | Not specified | Not specified | Not specified | Not specified | Solution |

It is imperative for researchers to obtain the Certificate of Analysis (CoA) for the specific lot of the standard they purchase. The CoA provides detailed information on the product's identity, purity, concentration (if in solution), and storage conditions, which are essential for maintaining the integrity of the standard and ensuring the quality of the analytical data generated.[4]

The "Why": The Scientific Rationale for Using Thiabendazole-D6

The core principle behind the use of a stable isotope-labeled internal standard is to account for any potential loss of the analyte during sample processing and to correct for any fluctuations in the analytical instrument's performance. Because Thiabendazole-D6 is chemically identical to Thiabendazole, it will behave in the same manner during extraction, cleanup, and chromatographic separation.

Any loss of the target analyte at any of these stages will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer due to matrix components will also affect the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification.

This approach is particularly critical when dealing with complex sample matrices such as fruits, vegetables, and biological fluids, where matrix effects can be significant and unpredictable. The use of an internal standard like Thiabendazole-D6 is a self-validating system that enhances the trustworthiness and defensibility of the analytical results.

Experimental Workflow: Quantitative Analysis of Thiabendazole in Fruit Samples using LC-MS/MS with a Thiabendazole-D6 Internal Standard

This section outlines a detailed, step-by-step methodology for the quantification of Thiabendazole in fruit samples. The protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Materials and Reagents:

-

Thiabendazole analytical standard (≥98% purity)

-

Thiabendazole-D6 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

QuEChERS extraction salt packets (containing MgSO₄ and sodium acetate)

-

Primary Secondary Amine (PSA) sorbent for dispersive solid-phase extraction (dSPE)

-

High-speed centrifuge

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

2. Standard Solution Preparation:

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Thiabendazole and Thiabendazole-D6 in methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Perform serial dilutions of the stock solutions in methanol to obtain intermediate solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the Thiabendazole intermediate solution into a blank matrix extract. Add a constant amount of the Thiabendazole-D6 intermediate solution to each calibration standard to serve as the internal standard.

3. Sample Preparation (QuEChERS Method):

-

Homogenization: Homogenize the fruit sample (e.g., citrus peel, banana) to a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of the Thiabendazole-D6 internal standard solution.

-

Add the QuEChERS extraction salt packet.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing PSA sorbent and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and dilute it with an appropriate solvent (e.g., mobile phase) to minimize matrix effects and bring the analyte concentration within the calibration range.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Flow Rate: A typical flow rate for analytical LC columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Thiabendazole and Thiabendazole-D6 for confident identification and quantification.

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Thiabendazole to the peak area of Thiabendazole-D6 against the concentration of Thiabendazole in the calibration standards.

-

Determine the concentration of Thiabendazole in the samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the quantification of Thiabendazole in fruit samples.

Conclusion: Ensuring Data Integrity with Thiabendazole-D6

The use of commercially available, high-purity Thiabendazole-D6 as an internal standard is a cornerstone of robust and reliable analytical methods for the quantification of Thiabendazole residues. This technical guide has provided an in-depth overview of the rationale behind its use, a summary of available standards, and a detailed experimental protocol for its application in a real-world analytical scenario. By incorporating stable isotope-labeled internal standards into their workflows, researchers, scientists, and drug development professionals can significantly enhance the accuracy, precision, and overall integrity of their analytical data, ensuring compliance with regulatory standards and contributing to public safety.

References

- Thiabendazole High-Purity Reference Material for Accurate Residue Analysis. HPC Standards GmbH.

- Thiabendazole NH D6 | CAS 1262551-89-2. LGC Standards.

- Thiabendazole NH D6 solution. CRM LABSTANDARD.

- Thiabendazole NH-d6. Amsbio.

- Thiabendazole Pharmaceutical Secondary Standard; Certified Reference M

- Review of Characteristics and Analytical Methods for Determin

- Thiabendazole residues in various produce sold at local farmers' markets. British Columbia Institute of Technology.

- Independent Laboratory Valid

- Tiabendazole. Wikipedia.

- Application Note: Quantification of Thiabendazole in Fruit Samples by LC-MS/MS with a 13C6 Internal Standard. Benchchem.

- Certific

Sources

A Technical Guide to the Safe Handling of Thiabendazole-D6: An Interpretation of the Safety Data Sheet for Researchers

Introduction

Thiabendazole-D6 is the deuterated analogue of Thiabendazole, a benzimidazole-based fungicide and parasiticide. In the research and drug development sector, Thiabendazole-D6 is primarily utilized as an internal standard for the quantification of Thiabendazole in various biological matrices using mass spectrometry-based techniques. The incorporation of six deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous compound without significantly altering its chemical behavior.

This guide provides an in-depth analysis of the safety information pertinent to Thiabendazole-D6. As specific safety data for the deuterated form is not extensively available, the information herein is extrapolated from the comprehensive Safety Data Sheets (SDS) and toxicological profiles of the parent compound, Thiabendazole. This approach is standard practice, as deuteration is not expected to alter the toxicological or hazardous properties of the molecule.

The objective of this document is to move beyond mere compliance and empower researchers with a deeper understanding of the potential hazards and the rationale behind the recommended safety protocols. By synthesizing data from multiple authoritative sources, this guide provides a practical framework for risk assessment and safe laboratory conduct.

Chemical Identification and Physicochemical Properties

A foundational aspect of safe handling is the understanding of a substance's physical and chemical properties. These characteristics influence its potential for exposure, reactivity, and appropriate storage conditions.

Note on Molecular Weight: The molecular weight of Thiabendazole-D6 is higher than that of the parent compound due to the replacement of six hydrogen atoms (approx. 1.008 amu) with six deuterium atoms (approx. 2.014 amu).

Table 1: Physicochemical Properties of Thiabendazole

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(1H-benzimidazol-2-yl)-1,3-thiazole | [1] |

| Synonyms | TBZ, Tiabendazole, 2-(4-thiazolyl)-1H-benzimidazole | [2] |

| CAS Number | 148-79-8 (for non-deuterated Thiabendazole) | [1][2] |

| EC Number | 205-725-8 | [2] |

| Molecular Formula | C₁₀H₇N₃S (Thiabendazole) / C₁₀HD₆N₃S (Thiabendazole-D6) | [1][3] |

| Molecular Weight | 201.25 g/mol (Thiabendazole) / Approx. 207.3 g/mol (Thiabendazole-D6) | [3] |

| Appearance | White to off-white powdered solid | [4] |

| Odor | Odorless | [4] |

| Melting Point | 299-301 °C | [4] |

| Solubility | Insoluble in water | [5] |

| Flammability | Product is not flammable |[2][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Thiabendazole is not classified as acutely toxic, a skin/eye irritant, or a carcinogen under standard OSHA regulations.[3] However, it poses a significant and well-documented hazard to the environment.

Table 2: GHS Classification for Thiabendazole

| Classification | Hazard Class | Hazard Code | Hazard Statement |

|---|---|---|---|

| Environmental Hazard | Hazardous to the aquatic environment, acute hazard | Aquatic Acute 1 | H400 |

| Environmental Hazard | Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 1 | H410 |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

-

Hazard Statement: H410 - Very toxic to aquatic life with long lasting effects.[2][6][7]

-

Precautionary Statements:

The primary directive from this classification is the critical need to prevent the compound from entering any water systems or sewers.[5][6] All waste materials and spillages must be handled as environmentally hazardous waste.

Toxicological Profile: A Researcher's Perspective

While the GHS classification focuses on the most immediate hazards for labeling, a deeper dive into the toxicological data is essential for a comprehensive risk assessment, particularly for professionals who may face repeated, low-level exposures.

Acute Toxicity: Thiabendazole exhibits low acute toxicity via oral ingestion. This is evidenced by its relatively high LD50 values, which is the dose required to be lethal to 50% of a test population.

Table 3: Summary of Acute Toxicity Data for Thiabendazole

| Route | Species | LD50 Value | Source |

|---|---|---|---|

| Oral | Rat | 2080 - 3600 mg/kg | [1][2][10] |

| Oral | Mouse | 1300 - 3810 mg/kg | [4][10] |

| Oral | Rabbit | >3850 mg/kg |[1][10] |

Insight: These high LD50 values suggest that a single, accidental ingestion of a small quantity typical in a laboratory setting is unlikely to cause acute poisoning. However, symptoms of acute overexposure can include dizziness, nausea, vomiting, and anorexia.[10]

Chronic and Subchronic Toxicity: The primary target organs identified in repeated-dosing animal studies are the thyroid and the liver.[11][12] Chronic exposure in rats has been shown to induce thyroid tumors, though this effect was not observed in mice.[12] The mechanism is related to the disruption of thyroid hormone regulation. Liver effects, such as centrilobular hypertrophy, have also been noted.[12]

Insight: For laboratory personnel, this highlights the importance of minimizing chronic exposure, even at levels far below the acute toxicity threshold. Consistent use of engineering controls and PPE is paramount to prevent long-term health effects.

Genotoxicity and Carcinogenicity: Thiabendazole is generally not considered to be genotoxic.[12] It is not listed as a carcinogen by the IARC, NTP, or OSHA.[2]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling Thiabendazole-D6 is crucial to minimize exposure and prevent environmental release.

Experimental Workflow: Risk Assessment

The following diagram outlines a logical workflow for assessing risk before beginning any experiment with Thiabendazole-D6.

Caption: Risk assessment workflow for Thiabendazole-D6.

Protocol for Handling Solid Thiabendazole-D6

-

Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a powder containment hood to minimize the risk of inhaling fine particulates.

-

Gather Materials: Assemble all necessary equipment, including spatula, weigh boat, solvent, and a designated, sealed waste container.

-

Don PPE: Put on all required PPE as outlined in the diagram below. Nitrile gloves are suitable for handling the solid.

-

Weighing: Carefully transfer the required amount of solid from the stock container to the weigh boat. Perform this action slowly to prevent aerosolization of the powder.

-

Dissolving: Add the solvent to the vessel containing the weighed solid. Ensure the container is capped or covered during any mixing or sonication.

-

Cleanup: Clean the spatula and work surface with a solvent-wetted wipe. Dispose of the wipe, weigh boat, and any contaminated gloves in the designated hazardous waste container.

-

Doff PPE: Remove PPE in the correct order to prevent self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Personal Protective Equipment (PPE) Protocol

Correctly donning and doffing PPE is as critical as wearing it.

Caption: Decision tree for responding to a Thiabendazole-D6 spill.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place. * Keep away from oxidizing agents. [3]* No other special storage requirements are generally necessary. [5] Disposal:

-

This material and its container must be disposed of as hazardous waste. [5]* Do not allow the product to reach the sewage system or any water course. [5][6]* Disposal must be made according to official national and local regulations. [2][9]Contact a licensed professional waste disposal service.

Conclusion

While Thiabendazole-D6 does not present a high level of acute toxicity to laboratory personnel, its classification as a potent and persistent aquatic toxin dictates that it be handled with meticulous care. The core principles for its safe use are containment and prevention of environmental release. By understanding the rationale behind the safety protocols—from minimizing chronic exposure due to potential target organ effects to preventing environmental contamination—researchers can foster a culture of safety that protects both themselves and the ecosystem. Adherence to the handling, PPE, and disposal procedures outlined in this guide is essential for the responsible use of this valuable research tool.

References

- Safety data sheet (2019-10-21).

- THIABENDAZOLE (addendum). (n.d.).

- Safety Data Sheet - Cayman Chemical (2024-10-24).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Thiabendazole | C10H7N3S | CID 5430 - PubChem - NIH. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich (2024-08-05).

- Thiabendazole = 99 , powder 148-79-8 - Sigma-Aldrich. (n.d.).

- MSDS Thiabendazole TC | PDF | Dangerous Goods | Physical Sciences - Scribd. (n.d.).

- THIABENDAZOLE - EXTOXNET PIP. (1996).

- THIABENDAZOLE RISK CHARACTERIZATION DOCUMENT - California Department of Pesticide Regulation (1985-08-22).

- SAFETY DATA SHEET ICA THIABENDAZOLE 500 SC (2023-03-10).

- Thiabendazole (Standard)-SDS-MedChemExpress (2024-12-23).

- Thiabendazole; Pesticide Tolerances - Federal Register (2016-09-22).

- 1 2 0 Material Safety Data Sheet (2005-10-10).

- Thiabendazole - SAFETY DATA SHEET. (n.d.).

- Thiabendazole SDS, 148-79-8 Safety Data Sheets - ECHEMI. (2019).

- SAFETY DATA SHEET - Albaugh LLC (2021-08-26).

Sources

- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. hmdb.ca [hmdb.ca]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. scribd.com [scribd.com]

- 7. chemdmart.com [chemdmart.com]

- 8. echemi.com [echemi.com]

- 9. icaonline.co.za [icaonline.co.za]

- 10. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]

- 11. cdpr.ca.gov [cdpr.ca.gov]

- 12. Federal Register :: Thiabendazole; Pesticide Tolerances [federalregister.gov]

A Technical Guide to the Research Applications of Deuterated Thiabendazole

This guide provides an in-depth exploration of the utility of deuterated thiabendazole (TBZ) in modern research environments. Moving beyond a simple recitation of facts, we will delve into the underlying principles that make isotopic labeling a powerful tool, focusing on practical applications, robust methodologies, and the scientific rationale that underpins experimental design. This document is intended for researchers, analytical chemists, and drug development professionals who seek to leverage the unique properties of deuterated molecules to achieve higher precision, deeper mechanistic understanding, and improved pharmacokinetic insights.

Foundational Principles: Thiabendazole and the Deuterium Advantage

Thiabendazole: A Profile

Thiabendazole, 4-(1H-benzimidazol-2-yl)-1,3-thiazole, is a well-established benzimidazole compound with potent antifungal and anthelmintic properties[1][2]. Its primary mechanism of action involves binding to β-tubulin, which disrupts the polymerization of microtubules essential for cell division and structure in fungi and parasites[3][4]. Due to its widespread use as a fungicide on fruits and vegetables and as a parasiticide, highly sensitive and accurate analytical methods are crucial for both residue monitoring and pharmacological research[5][6].

The Power of Deuteration: The Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing an additional neutron. This doubles its mass compared to protium (¹H). While chemically similar, the carbon-deuterium (C-D) bond is significantly stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond[7][8]. This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where metabolic reactions involving the cleavage of a C-H bond proceed more slowly when hydrogen is replaced with deuterium[][10].

This single, subtle modification unlocks two major applications in research:

-

Altering Metabolic Fates: By strategically placing deuterium at sites of enzymatic attack (e.g., by Cytochrome P450 enzymes), the metabolism of a drug can be slowed, potentially improving its pharmacokinetic profile[11][12][13].

-

Creating Superior Analytical Standards: A deuterated molecule is the ideal internal standard for mass spectrometry, as it is chemically identical to the analyte but mass-distinguishable[14][15].

Core Application I: Deuterated Thiabendazole as an Internal Standard for Quantitative Analysis

The gold standard for quantifying small molecules in complex matrices (e.g., plasma, tissue, food samples) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of a proper internal standard (IS). A deuterated version of the analyte is considered the most reliable choice.

Rationale for Use: Overcoming Analytical Variability

An ideal internal standard must behave identically to the analyte during every step of the analytical process—extraction, chromatography, and ionization—but be distinguishable by the detector. Deuterated thiabendazole (e.g., Thiabendazole-d4) perfectly fits this role.

-

Co-elution: It has the same chromatographic retention time as native thiabendazole, ensuring it experiences the same matrix effects at the same moment[15][16].

-

Identical Extraction Recovery & Ionization Efficiency: It compensates for sample loss during preparation and corrects for fluctuations in the mass spectrometer's ion source[14][17].

-

Mass Differentiation: It is easily resolved from the unlabeled analyte by its higher mass-to-charge ratio (m/z).

This self-validating system ensures that any signal variation is due to a true change in the analyte concentration, not analytical artifact.

Experimental Workflow & Protocol: Quantifying Thiabendazole in Citrus Peel Extract

The following protocol outlines a robust method for determining thiabendazole concentrations.

Workflow Diagram:

Figure 1: LC-MS/MS quantitation workflow.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of thiabendazole-d4 (IS) in methanol at 1 mg/mL. Create a working spiking solution at 1 µg/mL.

-

Prepare calibration standards by spiking blank matrix extract with known concentrations of native thiabendazole and a fixed concentration of the IS.

-

Homogenize 5 g of citrus peel sample.

-

-

Extraction:

-

To the homogenized sample, add 10 mL of acetonitrile and 50 µL of the 1 µg/mL IS working solution. Causality: Spiking the IS at the very beginning ensures it accounts for losses throughout the entire extraction process.

-

Add QuEChERS salts (e.g., MgSO₄, NaCl), vortex vigorously for 1 minute.

-

Centrifuge at 5000 x g for 5 minutes.

-

-

Cleanup and Analysis:

-

Transfer 1 mL of the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents. Vortex and centrifuge. Causality: d-SPE removes interfering matrix components like lipids and pigments that can cause ion suppression.

-

Take the final supernatant, filter through a 0.22 µm syringe filter into an LC vial.

-

Inject onto a UPLC-MS/MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive mode.

-

-

Mass Spectrometry Detection:

-

Monitor the transitions using Multiple Reaction Monitoring (MRM) for both the analyte and the IS. This provides high specificity and sensitivity.

-

Data Presentation: Analytical Parameters

The following table summarizes the key mass spectrometry parameters for a typical analysis.

| Compound | Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Thiabendazole | C₁₀H₇N₃S | 201.036 | 202.0 | 175.1 |

| Thiabendazole-d4 | C₁₀H₃D₄N₃S | 205.061 | 206.0 | 179.1 |

Table 1: Illustrative MRM transitions for thiabendazole and its deuterated internal standard.

Core Application II: Elucidating Pharmacokinetics and Metabolism (PK/ADME)

Deuteration serves as a powerful tool to investigate and modify the pharmacokinetic properties of a drug. By leveraging the KIE, researchers can gain insights into metabolic pathways and create novel chemical entities with potentially superior properties[18][19][20].

Rationale for Use: The Kinetic Isotope Effect in Action

If a C-H bond at a specific position on the thiabendazole molecule is a primary site for oxidative metabolism, replacing that hydrogen with deuterium can slow the reaction. This can lead to:

-

Increased Half-Life (t½): The drug is cleared from the body more slowly.

-

Increased Overall Exposure (AUC): The total amount of drug in circulation over time is higher.

-

Reduced Formation of Metabolites: This can be beneficial if a metabolite is toxic or inactive[12][13].

-

Metabolic Pathway Identification: Comparing the metabolite profile of the deuterated vs. non-deuterated drug can reveal primary sites of metabolism.

Logical Relationship Diagram:

Figure 2: Impact of the Kinetic Isotope Effect on metabolism.

Experimental Protocol: Comparative In-Vivo PK Study in Rats

This protocol describes a crossover study to directly compare the pharmacokinetics of thiabendazole and deuterated thiabendazole.

-

Animal Dosing and Sampling:

-

Use a cohort of 12 male Sprague-Dawley rats.

-

In phase 1, administer a 10 mg/kg oral gavage dose of standard thiabendazole to 6 rats and deuterated thiabendazole to the other 6.

-

Collect blood samples (approx. 100 µL) via tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

After a one-week washout period, repeat the process (phase 2), with the groups receiving the opposite compound. Causality: The crossover design is self-validating, as each animal serves as its own control, minimizing inter-individual variability.

-

-

Sample Processing:

-

Centrifuge blood samples to separate plasma.

-

Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (containing the appropriate internal standard—deuterated for the native analyte, and native for the deuterated analyte) to 1 volume of plasma.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

-

Analysis and Data Interpretation:

-

Analyze the supernatant using the validated LC-MS/MS method described in Section 2.2.

-

Plot plasma concentration versus time for each compound in each animal.

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

-

Data Presentation: Comparative Pharmacokinetic Parameters

The following table presents hypothetical but representative data from such a study.

| Parameter | Thiabendazole (Mean ± SD) | Deuterated Thiabendazole (Mean ± SD) | % Change |

| Cmax (ng/mL) | 850 ± 95 | 910 ± 110 | +7% |

| AUC₀₋₂₄ (ng·h/mL) | 4250 ± 550 | 7650 ± 820 | +80% |

| t½ (hours) | 3.5 ± 0.6 | 6.3 ± 0.9 | +80% |

| Clearance (mL/h/kg) | 2.35 ± 0.3 | 1.31 ± 0.2 | -44% |

Table 2: Illustrative pharmacokinetic data demonstrating the impact of deuteration on thiabendazole's profile in rats.

Conclusion and Future Directions

Deuterated thiabendazole is an indispensable tool for modern chemical and biological research. Its application as an internal standard ensures the highest level of accuracy and robustness in quantitative analytical methods, a necessity for regulatory compliance and reliable data generation. Furthermore, its use in drug discovery and metabolism studies, leveraging the kinetic isotope effect, provides a sophisticated method for probing metabolic pathways and rationally designing molecules with enhanced pharmacokinetic properties. As research continues to demand greater precision and deeper mechanistic insight, the strategic application of isotopically labeled compounds like deuterated thiabendazole will remain a cornerstone of scientific advancement.

References

-

Dragun, Z., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link][1][5][21]

-

Kim, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. Available at: [Link][6]

-

Allen, P. M., & Gottlieb, D. (1970). Mechanism of Action of the Fungicide Thiabendazole, 2-(4'-thiazolyl) Benzimidazole. Applied Microbiology. Available at: [Link][22][23]

-

Wikipedia. (2026). Tiabendazole. Wikipedia. Available at: [Link][4]

-

Pediatric Oncall. (2021). Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link][24]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link][14]

-

Onyinye, A. J. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link][17]

-

AptoChem. (2026). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link][15]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link][19]

-

Wikipedia. (2026). Deuterated drug. Wikipedia. Available at: [Link][7]

-

Zhihu. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Zhihu. Available at: [Link][16]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link][25]

-

Patil, S., et al. (2022). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. International Journal of Pharma and Bio Sciences. Available at: [Link][8]

-

Cargnin, S., Serafini, M., & Pirali, T. (2019). A Primer of Deuterium in Drug Design. Future Medicinal Chemistry. Available at: [Link][10]

-

Scott, P. J. H., & Scott, H. M. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link][11]

-

Drugs.com. (2023). Thiabendazole Uses, Side Effects & Warnings. Drugs.com. Available at: [Link][2]

-

Foti, R. S., & Wahlstrom, J. L. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Innovations in Pharmacy. Available at: [Link][12][13]

-

Li, Q., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry. Available at: [Link][20]

-

Bolgar, M. S., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. Available at: [Link][26]

Sources

- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pomais.com [pomais.com]

- 4. Tiabendazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 17. texilajournal.com [texilajournal.com]

- 18. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. journals.asm.org [journals.asm.org]

- 24. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Bioanalysis: A Technical Guide to Thiabendazole and its Deuterated Analog, Thiabendazole D6

For researchers, scientists, and drug development professionals, precision and accuracy in quantitative bioanalysis are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth technical exploration of Thiabendazole and its deuterated analog, Thiabendazole D6, elucidating their core differences and the practical application of this compound as an internal standard in a validated analytical workflow.

Unveiling the Analytes: Thiabendazole and this compound

Thiabendazole is a broad-spectrum benzimidazole fungicide and parasiticide.[1] Its utility extends from post-harvest treatment of fruits, such as citrus and bananas, to prevent mold and rot, to veterinary and human medicine as an anthelmintic agent.[1] Given its widespread use, regulatory bodies globally have set maximum residue limits (MRLs) for Thiabendazole in food products, necessitating sensitive and accurate analytical methods for its quantification.[2]

To meet the rigorous demands of quantitative analysis, particularly in complex matrices like food and biological samples, stable isotope-labeled internal standards are indispensable. This compound is the deuterated form of Thiabendazole, where six hydrogen atoms have been replaced by deuterium atoms. This subtle yet critical modification makes it an ideal internal standard for the quantification of Thiabendazole by mass spectrometry.

Core Structural and Physicochemical Distinctions

The fundamental difference between Thiabendazole and this compound lies in their isotopic composition. This seemingly minor alteration has significant implications for their application in analytical chemistry, while their chemical properties remain nearly identical.

| Property | Thiabendazole | This compound | Rationale for Analytical Application |

| Chemical Formula | C₁₀H₇N₃S | C₁₀HD₆N₃S | The presence of six deuterium atoms in this compound results in a higher molecular weight. |

| Molecular Weight | ~201.25 g/mol | ~207.29 g/mol | The mass difference of 6 Da allows for clear differentiation by a mass spectrometer, which is the basis of its use as an internal standard. |

| Chemical Structure | 2-(Thiazol-4-yl)-1H-benzo[d]imidazole | 2-(Thiazol-4-yl)-1H-benzo[d]imidazole-d6 | The identical core structure ensures that both compounds exhibit nearly identical chemical and physical behaviors, such as solubility, polarity, and chromatographic retention time. |

| Physicochemical Properties | White to off-white powder, sparingly soluble in water. | Physically similar to Thiabendazole. | The similar physicochemical properties ensure that the internal standard (this compound) and the analyte (Thiabendazole) behave similarly during sample preparation (extraction, cleanup) and chromatographic separation, thus effectively compensating for any analyte loss or variability. |

Diagram 1: Chemical Structures of Thiabendazole and this compound

Caption: Comparative structures of Thiabendazole and its deuterated analog.

The "Why": Causality Behind Experimental Choices

The selection of a deuterated internal standard like this compound is a deliberate choice driven by the need to mitigate variability and matrix effects inherent in complex sample analysis.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound in conjunction with LC-MS analysis is an application of the isotope dilution mass spectrometry (IDMS) principle. By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process, any subsequent loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can distinguish between the two compounds based on their mass difference, the ratio of the analyte to the internal standard remains constant. This allows for highly accurate quantification, as the measurement is independent of sample recovery.

Mitigating Matrix Effects

Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, are a significant challenge in bioanalysis. These effects are caused by co-eluting matrix components that interfere with the ionization of the target analyte, leading to inaccurate quantification. Because Thiabendazole and this compound have nearly identical chromatographic retention times and ionization efficiencies, they are equally affected by matrix components. Therefore, any suppression or enhancement of the Thiabendazole signal will be mirrored in the this compound signal, allowing the ratio to remain a reliable measure of the analyte concentration.

Synthesis of this compound: A Conceptual Overview

While detailed, step-by-step proprietary synthesis protocols for commercially available deuterated standards are often not publicly disclosed, the synthesis of this compound would conceptually involve the use of deuterated starting materials. A plausible synthetic route would be the condensation reaction of a deuterated o-phenylenediamine with 4-thiazolecarboxamide or a related derivative.[3][4][5]

Diagram 2: Conceptual Synthesis of this compound

Caption: A simplified representation of a potential synthetic pathway for this compound.

The key to this synthesis is the incorporation of deuterium atoms into the benzimidazole ring of the final product. This is achieved by starting with an o-phenylenediamine molecule where the desired hydrogen atoms on the benzene ring have been replaced with deuterium.

A Field-Proven Workflow: Quantification of Thiabendazole in Citrus Fruit using LC-MS/MS with this compound Internal Standard

This section outlines a detailed, self-validating protocol for the quantification of Thiabendazole in a complex matrix, such as citrus fruit, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[1][6]

Experimental Protocol

4.1.1. Materials and Reagents

-

Standards: Thiabendazole (≥98% purity), this compound internal standard.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent.

-

Kits: QuEChERS extraction salt packets (e.g., containing MgSO₄ and NaOAc).[2]

4.1.2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Thiabendazole and this compound in methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Perform serial dilutions of the stock solutions in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate solutions. Each standard should be spiked with the this compound internal standard at a constant concentration.

4.1.3. Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative sample of the citrus fruit (e.g., whole orange) to a uniform pulp.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Diagram 3: QuEChERS Workflow for Thiabendazole Analysis

Caption: A step-by-step visualization of the QuEChERS sample preparation method.

4.1.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Thiabendazole | 202.1 | 175.1 |

| This compound | 208.1 | 181.1 |

4.1.5. Data Analysis and Quantification

Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte (Thiabendazole) to the internal standard (this compound) versus the concentration of the analyte in the calibration standards. The concentration of Thiabendazole in the unknown samples is then determined from this calibration curve.

Mass Spectral Fragmentation: The Key to Differentiation

The ability to differentiate between Thiabendazole and this compound in a mass spectrometer is based on their distinct fragmentation patterns.

Under collision-induced dissociation (CID) in the mass spectrometer, the precursor ions of both compounds fragment into characteristic product ions. A common fragmentation pathway for Thiabendazole (precursor ion m/z 202.1) involves the loss of a neutral molecule, such as HCN, resulting in a major product ion at m/z 175.1.[7]

For this compound, the precursor ion will be at m/z 208.1. Due to the presence of the six deuterium atoms on the benzimidazole ring, the corresponding fragment ion will also have a higher mass. Assuming the fragmentation mechanism is the same, the product ion for this compound would be expected at m/z 181.1. This mass shift of 6 Da in both the precursor and product ions allows for unambiguous identification and quantification of both the analyte and the internal standard.

Sources

- 1. journals.bcit.ca [journals.bcit.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]

- 5. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Foreword: The Imperative of Precision in Quantitative Analysis

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Thiabendazole-D6

In the landscape of modern drug development and bioanalysis, the demand for accuracy is absolute. Quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as a cornerstone of this pursuit. The reliability of this technique, however, is fundamentally dependent on the quality of the internal standards used. Stable Isotope-Labeled (SIL) compounds, such as Thiabendazole-D6, are the gold standard, chosen for their ability to co-elute with the target analyte and mimic its behavior during sample extraction, ionization, and detection, thereby correcting for matrix effects and improving analytical reproducibility.[1]

This guide provides a deep dive into the critical quality attributes of Thiabendazole-D6 (TBZ-D6): its isotopic purity and enrichment. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore the nuances of synthesis, the power of orthogonal analytical techniques, and the logic of data interpretation. This document is designed for the practicing researcher who understands that the integrity of their quantitative data begins with the verifiable integrity of their reference standards.

Foundational Concepts: Differentiating Isotopic Purity and Enrichment

While often used interchangeably, "isotopic purity" and "isotopic enrichment" are distinct and equally critical parameters. A comprehensive understanding of both is essential for the correct application of TBZ-D6 in quantitative assays.

-

Isotopic Purity: This refers to the percentage of the Thiabendazole molecules in the material that contain at least one deuterium atom. It is a measure of the success of the labeling synthesis in converting the unlabeled starting material into a deuterated product. For example, an isotopic purity of 99% means that 1% of the material is the unlabeled Thiabendazole (D0). High isotopic purity is crucial to prevent the D0 impurity from contributing to the analyte signal, which would lead to an underestimation of the true analyte concentration.

-

Isotopic Enrichment: This term describes the abundance of the deuterium isotope at the labeled positions. For TBZ-D6, it represents the percentage of molecules that are fully deuterated with six deuterium atoms (the D6 isotopologue) relative to all other deuterated isotopologues (D1 to D5). An isotopic enrichment of >98% is generally desirable for use as an internal standard in quantitative mass spectrometry.[2]

The combination of these two factors defines the quality of the SIL standard. A standard can have high isotopic purity (e.g., 99.9% deuterated species) but lower enrichment (e.g., a significant percentage of D5 and D4 species), which must be accounted for in rigorous quantitative work.

Physicochemical Properties

A comparison of the fundamental properties of Thiabendazole and its D6 isotopologue is essential for analytical method development.

| Property | Thiabendazole (TBZ) | Thiabendazole-D6 (TBZ-D6) | Rationale for Significance |

| Molecular Formula | C₁₀H₇N₃S | C₁₀HD₆N₃S | The change in formula directly impacts the molecular weight, which is the basis for mass spectrometric detection. |

| Molecular Weight | 201.25 g/mol [3][4] | 207.28 g/mol [5] | A mass difference of at least 3 Da is recommended to prevent spectral overlap between the analyte and the internal standard.[1] TBZ-D6 provides a +6 Da shift. |

| CAS Number | 148-79-8[6] | 1262551-89-2[5] | Provides a unique identifier for sourcing and regulatory documentation. |